Scandium(III) hexahydrate trichloride

CAS No.:

Cat. No.: VC13557057

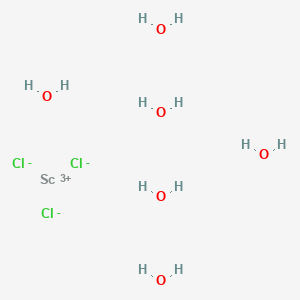

Molecular Formula: Cl3H12O6Sc

Molecular Weight: 259.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl3H12O6Sc |

|---|---|

| Molecular Weight | 259.40 g/mol |

| IUPAC Name | scandium(3+);trichloride;hexahydrate |

| Standard InChI | InChI=1S/3ClH.6H2O.Sc/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

| Standard InChI Key | FKZFOHABAHJDIK-UHFFFAOYSA-K |

| SMILES | O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Sc+3] |

| Canonical SMILES | O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Sc+3] |

Introduction

Chemical Structure and Crystallographic Properties

Primary Crystalline Configuration

Scandium(III) chloride hexahydrate adopts a layered BiI₃-type crystal structure in its anhydrous form, featuring octahedrally coordinated scandium centers surrounded by chloride ions . The hexahydrate variant incorporates six water molecules into its lattice, forming a stable hydrate that retains solubility in polar solvents. X-ray diffraction studies confirm that the hydrated structure includes trans-[ScCl₂(H₂O)₄]⁺ cations, with two additional water molecules occupying interstitial sites . This arrangement stabilizes the compound against decomposition under ambient conditions while enabling reversible water loss upon heating.

Molecular Geometry and Coordination

In the vapor phase at elevated temperatures (≈900 K), ScCl₃ exists predominantly as planar monomers, with a minor fraction (≈8%) forming Sc₂Cl₆ dimers characterized by bridging chloride ligands . The monomeric species exhibits a trigonal planar geometry, while the dimer adopts a tetrahedral coordination around each scandium atom. These structural features influence its reactivity, particularly in Lewis acid-catalyzed reactions where coordination flexibility is essential .

Physicochemical Characteristics

Thermal and Solubility Properties

The compound melts at 63–66°C under standard atmospheric conditions, with decomposition occurring above 100°C as it transitions to the anhydrous form . It demonstrates high solubility in water (≈1,090 g/L at 25°C) and polar organic solvents such as tetrahydrofuran (THF), facilitating its use in solution-phase syntheses . Hygroscopicity necessitates storage in inert atmospheres or desiccated environments to prevent unintended hydration or hydrolysis .

Table 1: Key Physical Properties of ScCl₃·6H₂O

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 259.41 g/mol | |

| Melting Point | 63–66°C | |

| Water Solubility | >1,000 g/L (25°C) | |

| Density | 2.04 g/cm³ (anhydrous) | |

| Crystal System | Monoclinic (hydrate) |

Chemical Reactivity

As a strong Lewis acid, ScCl₃·6H₂O readily coordinates with donor molecules such as THF, forming adducts like ScCl₃(THF)₃, which are instrumental in organometallic syntheses . Reduction with metallic scandium yields subvalent chlorides (e.g., ScCl, Sc₇Cl₁₂), while reactions with caesium chloride produce CsScCl₃, a material with face-sharing ScCl₆ octahedra . These transformations highlight its utility in exploring scandium’s variable oxidation states.

Synthesis and Industrial Production

Laboratory-Scale Preparation

Anhydrous ScCl₃ is synthesized via direct chlorination of scandium metal or oxide at elevated temperatures (300–400°C) . The hexahydrate is obtained by dissolving the anhydrous salt in hydrochloric acid followed by controlled evaporation. High-purity grades (99.999%) are produced through repeated recrystallization or zone refining, with trace metal concentrations minimized to <1 ppm .

Technological and Industrial Applications

Advanced Materials and Alloys

Incorporating ScCl₃·6H₂O-derived scandium into aluminum alloys (e.g., Al-Sc) improves tensile strength by 15–20% and reduces grain size, critical for aerospace components subjected to high stress-to-weight ratios . These alloys are employed in aircraft fuselages, missile guidance systems, and high-performance sporting equipment, reducing weight while enhancing fatigue resistance .

Catalysis and Organic Synthesis

The compound’s Lewis acidity facilitates aldol condensations, Diels-Alder reactions, and Friedel-Crafts alkylations with turnover frequencies exceeding 10⁴ h⁻¹ in some cases . As a surfactant-combined catalyst (LASC), it enables solvent-free synthesis of pharmaceuticals, reducing waste generation in fine chemical production . Recent advances include asymmetric catalysis using chiral scandium complexes derived from ScCl₃·6H₂O, achieving enantiomeric excesses >90% in antidepressant syntheses .

Energy and Electronics

Scandium oxide (Sc₂O₃), produced via thermal decomposition of ScCl₃·6H₂O, serves as a stabilizing electrolyte in solid oxide fuel cells (SOFCs), enhancing ionic conductivity at operating temperatures below 800°C . In optoelectronics, ScCl₃-doped fibers exhibit low signal attenuation (0.2 dB/km), making them suitable for long-distance optical communication networks .

Biomedical Innovations

Preliminary studies suggest that scandium complexes derived from ScCl₃·6H₂O act as MRI contrast agents with relaxivity values (r₁ = 12 mM⁻¹s⁻¹) comparable to gadolinium-based agents but with reduced nephrotoxicity risks . Drug delivery systems utilizing scandium-chelated polymers show pH-responsive release profiles, enabling targeted chemotherapy in preclinical models .

Emerging Research and Future Directions

Recent studies focus on scandium’s role in sustainable technologies. Scandium-aluminum batteries demonstrate 500+ charge cycles with 95% capacity retention, potentially outperforming lithium-ion systems in grid storage applications . In additive manufacturing, ScCl₃-derived precursors enable laser sintering of defect-free scandium alloys, reducing material waste by 40% compared to traditional methods . Photocatalytic systems incorporating ScCl₃/TiO₂ composites achieve 85% degradation efficiency for perfluorooctanoic acid (PFOA), addressing persistent pollutant challenges .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume